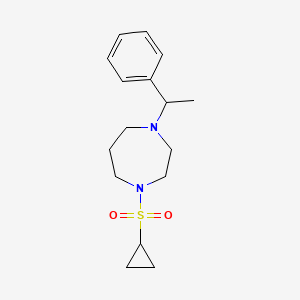![molecular formula C9H11ClF3N3 B12264468 4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12264468.png)
4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chloro group and a trifluoroethyl azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the reaction of 4-chloropyrazole with 1-(2,2,2-trifluoroethyl)azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), base (potassium carbonate, sodium hydride), solvent (DMF, THF), temperature (80-120°C).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvent (water, acetic acid), temperature (room temperature to 80°C).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, THF), temperature (0-25°C).
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science:
Mecanismo De Acción
The mechanism of action of 4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide
Uniqueness
4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the presence of the azetidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11ClF3N3 |
|---|---|
Peso molecular |
253.65 g/mol |
Nombre IUPAC |
4-chloro-1-[[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C9H11ClF3N3/c10-8-1-14-16(5-8)4-7-2-15(3-7)6-9(11,12)13/h1,5,7H,2-4,6H2 |
Clave InChI |
WYECLXNRKXYJNL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC(F)(F)F)CN2C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12264390.png)
![1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane](/img/structure/B12264400.png)

![4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264403.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264404.png)
![N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12264407.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine](/img/structure/B12264410.png)

![4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12264416.png)
![4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12264417.png)
![3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12264419.png)
![5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12264429.png)

![4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12264439.png)
